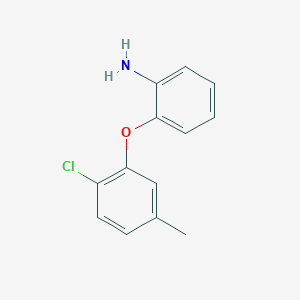

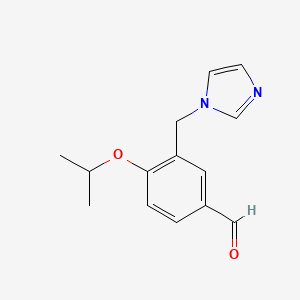

(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The synthesis involves condensing the methyl benzoate and methyl salicylate with various substituents .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD . The structures were also confirmed by spectroscopic techniques like IR, 1D and 2D NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve condensation, acylation, cyclization, alkylation, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques . The 1H NMR and 13C NMR data provide information about the chemical shifts of various atoms in the molecule .科学的研究の応用

Anticonvulsant and Neuroprotective Properties

- Triazole derivatives, including 5-phenyl-4H-1,2,4-triazoles, have shown significant promise as anticonvulsants. They have been found to be selective antagonists of strychnine-induced convulsions, suggesting a potential role as antispasmodic agents. One specific compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, demonstrated in vivo reduction of hyperreflexia in rats, suggesting a potential application in treating spasticity without directly displacing strychnine binding in vitro (Kane et al., 1994).

- Additionally, certain triazole compounds have been studied for their neuroprotective effects, especially against ethanol-induced oxidative stress in mouse brain and liver tissues. Some of these compounds were found to effectively ameliorate the peroxidative injury caused by ethanol, suggesting a potential therapeutic application in preventing or mitigating oxidative stress-related conditions (Aktay et al., 2005).

Anti-Inflammatory and Ulcerogenic Activity

- Triazole derivatives have also been explored for their anti-inflammatory properties. For instance, a study evaluated the anti-inflammatory and ulcerogenic activity of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, revealing significant anti-inflammatory effects comparable to standard drugs but with reduced ulcerogenic effects (Mousa, 2012).

- Another study synthesized a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, finding that many of these compounds showed significant anti-inflammatory activity, comparable or even superior to standard drugs, and importantly, without ulcerogenic activity (Rabea et al., 2006).

Potential Antidepressant Properties

- Some 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and evaluated for potential antidepressant activity. Certain compounds in this series were found to be potent antagonists of specific types of hypothermia and ptosis in mice, suggesting their potential as antidepressant agents. However, their mechanism of action appeared not to be associated with norepinephrine uptake or monoamine oxidase inhibition, indicating a unique pathway for their antidepressant effects (Kane et al., 1988).

Broad Spectrum of Biological Activities

- Triazole derivatives have been recognized for their broad range of biological activities, leading to significant interest in their development as new drugs. These compounds have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as their activity against several neglected diseases. The vast array of potential applications highlights the importance of triazoles in drug development and the need for continued research in finding new and efficient preparations for these compounds (Ferreira et al., 2013).

将来の方向性

The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

特性

IUPAC Name |

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFKWILXVDBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649889 |

Source

|

| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

CAS RN |

805179-91-3 |

Source

|

| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B1361659.png)

![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)

![Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate](/img/structure/B1361667.png)

![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)

![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)

![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)